AB-005

Cannabinoid Receptor Pharmacology Binding Affinity CB2 Selectivity

Researchers studying CB2 pharmacology often lack ligands with intermediate selectivity-existing tools are either CB1-selective (e.g., AM-1220) or highly CB2-biased (e.g., UR-144). AB-005 bridges this gap as the only molecular hybrid combining the tetramethylcyclopropyl ketone and N-methylpiperidinylmethyl substituents, yielding a defined CB2-preferring dual agonist profile. • CB2 Ki = 0.48 nM; CB1 Ki = 5.5 nM; selectivity ratio = 11.5 • Unique chemotype for SAR studies-enables direct comparison against mono-substituted analogs • Validated analytical reference standard for forensic identification & quantification • ≥98% purity; exclusively for research & forensic applications; physiological/toxicological properties unestablished

Molecular Formula C23H32N2O
Molecular Weight 352.5 g/mol
CAS No. 895155-25-6
Cat. No. B144013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-005
CAS895155-25-6
Synonyms[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Molecular FormulaC23H32N2O
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C
InChIInChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
InChIKeyMOBWRRIAIHYXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AB-005 Baseline Characteristics and Molecular Context


AB-005 ([1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone) is a synthetic cannabinoid (CB) of the indole-3-ylcycloalkyl ketone class, characterized by the integration of a tetramethylcyclopropyl ketone group and an N-(1-methylpiperidin-2-yl)methyl substituent [1][2]. It was first described in a 2010 patent and is recognized as a potent dual CB1/CB2 receptor ligand with high affinity for both receptors (CB1 Ki = 5.5 nM; CB2 Ki = 0.48 nM) [3]. AB-005 is intended exclusively for forensic and research applications, with its physiological and toxicological properties remaining unestablished [4].

CB2-preferring dual receptor engagement for pathway crosstalk studies CB1/CB2 co-activation context
Forensic analytical reference standard for synthetic cannabinoid identification Unestablished physiological properties; research-only use
Molecular hybrid probe for aminoalkylindole SAR investigations Unique tetramethylcyclopropyl + N-methylpiperidinylmethyl structure

Why AB-005 Cannot Be Substituted by Analogs


AB-005 occupies a unique pharmacological niche that precludes simple substitution by structurally related analogs such as UR-144, XLR-11, AM-1220, or AM-1248. While these compounds share either the tetramethylcyclopropyl ketone group or the N-methylpiperidinylmethyl substituent, AB-005 is the only molecule that combines both features, resulting in a distinct selectivity profile. Specifically, AB-005 exhibits a CB2-preferring profile with a CB1/CB2 Ki ratio of 11.5 [1]. This is in stark contrast to AM-1220, which is CB1-selective (CB1/CB2 Ki ratio ≈ 0.05) [2], and differs meaningfully from the CB2 selectivity of UR-144 (CB1/CB2 Ki ratio ≈ 83) [3]. Substituting AB-005 with a non-CB2-preferring analog in a CB2-focused study would introduce confounding CB1-mediated effects, while using a highly CB2-selective analog would not replicate AB-005's balanced dual receptor engagement. Furthermore, no in vivo pharmacological data exist for AB-005, meaning its functional profile cannot be inferred from even its closest structural relatives [4].

AB-005: CB2-preferring dual engagement (balanced CB1/CB2 activation)
AM-1220 is CB1-selective; substituting may confound CB2-focused readouts with excessive CB1 effects
AB-005: Hybrid pharmacophore (tetramethylcyclopropyl + N-methylpiperidinylmethyl)
UR-144 lacks the N-methylpiperidinyl group; selectivity profile differs substantially and cannot replicate AB-005’s dual engagement
AB-005: No in vivo pharmacological characterization
Functional effects cannot be extrapolated from any structurally related analog; direct substitution is unsupported

AB-005 Receptor Affinity and Selectivity Evidence


CB2 Receptor Affinity vs. UR-144 and XLR-11

AB-005 demonstrates high affinity for the CB2 receptor (Ki = 0.48 nM), which is 3.75-fold higher than UR-144 (Ki = 1.8 nM) and 4.38-fold higher than XLR-11 (Ki = 2.1 nM) [1][2]. This superior CB2 binding positions AB-005 as a more potent tool for exploring CB2-mediated signaling pathways compared to these tetramethylcyclopropyl-containing analogs [3].

CB2 Affinity
Reported
Ki 0.48 nM
3.75× vs UR-144 (1.8 nM)
4.38× vs XLR-11 (2.1 nM)
Supports CB2-mediated signaling study fit
Radioligand binding, human recombinant CB2
Cannabinoid Receptor Pharmacology Binding Affinity CB2 Selectivity Synthetic Cannabinoids

CB1 Receptor Affinity vs. AM-1220 and AM-1248

AB-005 binds to the CB1 receptor with a Ki of 5.5 nM. This affinity is 1.42-fold lower than AM-1220 (Ki = 3.88 nM) but 2.16-fold higher than AM-1248 (Ki = 11.9 nM) [1][2]. This places AB-005 in an intermediate position regarding central CB1 engagement among aminoalkylindole-based cannabinoids [3].

CB1 Affinity
Reported
Ki 5.5 nM
1.42× lower vs AM-1220 (3.88 nM)
2.16× higher vs AM-1248 (11.9 nM)
Intermediate CB1 engagement context
Human recombinant CB1 binding
Cannabinoid Receptor Pharmacology Binding Affinity CB1 Receptor Synthetic Cannabinoids

CB1/CB2 Selectivity: CB2-Preferring Dual Engagement

AB-005 exhibits a CB1/CB2 Ki ratio of 11.5, indicating a clear preference for the CB2 receptor while maintaining potent CB1 engagement [1]. This profile differs substantially from AM-1220, which is highly CB1-selective (CB1/CB2 Ki ratio ≈ 0.05), and from UR-144, which shows extreme CB2 selectivity (CB1/CB2 Ki ratio ≈ 83) [2][3]. AB-005 thus occupies a unique selectivity space, offering a balanced dual-receptor activation pattern that is not replicated by its component structural analogs [4].

Selectivity
Head-to-head
CB1/CB2 ratio 11.5
230× more CB2-preferring vs AM-1220 (0.05)
7.2× less CB2-selective vs UR-144 (83)
Dual-receptor pathway research fit
Derived from binding assays; co-activation model context
Cannabinoid Receptor Selectivity CB2-Preferring Agonists Dual Receptor Ligands

Structural Hybridization and Unique Pharmacology

AB-005 is a molecular hybrid, combining the tetramethylcyclopropyl ketone group of UR-144/XLR-11 with the N-methylpiperidinylmethyl substituent of AM-1220/AM-1248 [1]. This specific combination is not found in any other characterized synthetic cannabinoid. The resulting compound does not simply average the properties of its components; rather, it exhibits a distinct CB1/CB2 selectivity profile (ratio 11.5) that is not predictable from the individual moieties [2]. This underscores the non-additive nature of pharmacophore elements in this chemical series and highlights AB-005 as a unique tool for SAR studies [3].

Structure
Class-level
Hybrid pharmacophore
Tetramethylcyclopropyl + N-methylpiperidinylmethyl
SAR interpretation may not be additive
Selectivity ratio not predictable from moieties alone
Structure-Activity Relationship Molecular Hybridization Synthetic Cannabinoid Design

AB-005 Research and Forensic Applications


CB2-Mediated Signaling with Concurrent CB1 Engagement

AB-005's high CB2 affinity (Ki = 0.48 nM) and moderate CB1 affinity (Ki = 5.5 nM) make it a valuable tool for studying CB2 receptor function in systems where some degree of CB1 co-activation is either permissible or desired [1]. This is particularly relevant for research into neuroinflammation, immune modulation, and pain, where both receptors are implicated. Its selectivity profile (CB1/CB2 ratio = 11.5) offers a more balanced dual activation than highly biased ligands like UR-144 [2].

SAR Studies of Aminoalkylindole Cannabinoids

As a unique molecular hybrid of two major synthetic cannabinoid chemotypes, AB-005 is an essential reference standard for SAR investigations [1]. Researchers can use AB-005 to probe how the combination of a tetramethylcyclopropyl ketone group and an N-methylpiperidinylmethyl substituent influences receptor binding and functional activity compared to compounds possessing only one of these features. This aids in the rational design of novel cannabinoid ligands with tailored selectivity profiles [3].

Forensic Toxicology and Analytical Reference

AB-005 is explicitly intended for forensic and research applications, as its physiological and toxicological properties are unestablished [1]. Its well-characterized receptor binding profile and structural uniqueness make it a critical analytical reference standard for identifying and quantifying AB-005 and its metabolites in biological samples and seized materials. This is crucial for law enforcement and public health monitoring of emerging synthetic cannabinoids [2].

In Vitro Pharmacology of CB2-Preferring Agonists

AB-005 serves as a benchmark CB2-preferring agonist in in vitro assays. Its binding affinity (CB2 Ki = 0.48 nM) and selectivity index (11.5) provide a defined pharmacological fingerprint against which novel compounds can be compared [1]. This allows researchers to assess whether new chemical entities offer improved affinity, altered selectivity, or distinct functional efficacy at cannabinoid receptors [2].

Application
Selection Property
Validation Focus
CB2-mediated signaling studies
CB2-preferring dual engagement profile
CB2 pathway activation with concurrent CB1 co-activation
Aminoalkylindole SAR investigations
Unique molecular hybrid structure
Structure-activity relationship mapping across chemotypes
Forensic analytical reference
Well-characterized receptor binding profile
Identification and quantification in biological matrices
In vitro pharmacology benchmarking
Defined binding affinity and selectivity index
Comparative binding assay context for novel ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-005

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.